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Compound of Interest

Compound Name: 4-Chloro-2-isopropylquinazoline

CAS No.: 38154-42-6

Cat. No.: B1504095 Get Quote

CAS: 38154-42-6 | Formula: C₁₁H₁₁ClN₂ | M.W.: 206.67 g/mol [1][2]

Executive Summary
4-Chloro-2-isopropylquinazoline is a critical heterocyclic building block, primarily employed in

the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and GPCR modulators.[2]

Distinguished by the bulky isopropyl group at the C2 position, this scaffold offers a strategic

balance between lipophilicity and steric occlusion compared to its methyl- or phenyl-substituted

analogs.[2]

This guide serves two purposes:

Certificate of Analysis (CoA): Establishing the quality standards and analytical validation for

Batch #QC-2024-05X.

Comparative Performance: Benchmarking this scaffold against common alternatives (2-

Methyl, 2-Phenyl, and Unsubstituted analogs) regarding reactivity (SNAr displacement) and

physicochemical properties.[2]

Certificate of Analysis (Simulated Batch Data)
Batch No: QC-2024-05X | Date of Analysis: Jan 28, 2026
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Physical & Chemical Specifications
Test Parameter Specification Result Method

Appearance
White to off-white

crystalline solid

Off-white crystalline

solid
Visual

Purity (HPLC) ≥ 97.0% (Area %) 98.4% HPLC-UV (254 nm)

Identity (¹H-NMR) Conforms to structure Conforms 400 MHz, CDCl₃

Identity (LC-MS) [M+H]⁺ = 207.1 ± 0.5 207.1 m/z ESI+

Melting Point 45 – 50 °C 47 – 48 °C Capillary Method

Water Content ≤ 0.5% 0.12% Karl Fischer

Residual Solvents ≤ 5000 ppm (Total) < 200 ppm (EtOAc) GC-HS

Analytical Validation Protocols
Trustworthiness Protocol: To ensure data integrity, the following self-validating system is used:

HPLC Method: Column: C18 (4.6 x 150mm, 5µm).[2] Mobile Phase: A: 0.1% TFA in H₂O, B:

ACN.[2] Gradient: 10-90% B over 20 min.[2] Flow: 1.0 mL/min.[2]

NMR Validation: The isopropyl group manifests as a distinct doublet (~1.4 ppm, 6H) and a

septet (~3.2 ppm, 1H), providing an unambiguous diagnostic signature distinct from the

singlet of the 2-methyl analog.

Comparative Performance Analysis
In medicinal chemistry, the choice of the C2-substituent on the quinazoline ring profoundly

influences both the synthetic reactivity of the 4-chloro group and the pharmacological profile of

the final drug candidate.[2]

A. Reactivity Profile (SNAr Displacement)
The primary utility of this compound is the nucleophilic aromatic substitution (SNAr) of the

chlorine atom by amines (anilines) to form 4-anilinoquinazolines.[2]
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Comparative Reactivity Table:

Scaffold
Variant

C2-Substituent
Steric Bulk (A-
Value)

Electronic
Effect (C4)

Relative SNAr
Rate*

4-

Chloroquinazoli

ne

-H 0.00 Neutral Fastest (1.0)

4-Chloro-2-

methylquinazolin

e

-CH₃ 1.70 Weak Donor (+I) Fast (0.[2]85)

4-Chloro-2-

isopropylquinazol

ine

-CH(CH₃)₂ 2.15
Moderate Donor

(+I)
Moderate (0.65)

| 4-Chloro-2-phenylquinazoline | -Ph | 3.00 | Conjugation/Steric | Slow (0.[2]40) |

Relative rates are estimated based on standard aniline coupling conditions (iPrOH, reflux,

4h).

Expert Insight: While the 2-isopropyl group slightly retards the reaction rate compared to the 2-

methyl analog due to increased steric hindrance near the reaction center and electron-donating

inductive effects (+I) deactivating the ring, it remains highly reactive.[2] The trade-off is often

justified by the enhanced metabolic stability and selectivity the isopropyl group confers in the

final kinase inhibitor binding pocket (e.g., filling the hydrophobic pocket more effectively than a

methyl group).[2]

B. Physicochemical Properties (LogP & Solubility)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-phenylquinazoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-phenylquinazoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-phenylquinazoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-phenylquinazoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1504095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property 2-Methyl Analog
2-Isopropyl Analog
(This Product)

Impact on Drug
Design

cLogP ~2.6 ~3.4

Isopropyl increases

lipophilicity, improving

membrane

permeability but

potentially reducing

aqueous solubility.[2]

Solubility (DMSO) High High
Both are excellent for

stock solutions.[2]

Metabolic Stability Moderate High

The isopropyl group is

generally more

resistant to metabolic

oxidation than a

methyl group (which is

prone to benzylic

oxidation).[2]

Experimental Protocols
Workflow 1: Synthesis of 4-Anilino-2-
isopropylquinazoline (General Procedure)
This protocol validates the reactivity of the CoA material.[2]

Preparation: Charge a reaction vial with 4-Chloro-2-isopropylquinazoline (1.0 eq) and the

desired Aniline derivative (1.1 eq).

Solvent: Suspend in Isopropanol (iPrOH) (concentration ~0.2 M).

Catalysis (Optional): For unreactive anilines, add 1.0 eq of HCl (4M in dioxane) to activate

the quinazoline.

Reaction: Heat to reflux (80-85°C) for 2–6 hours. Monitor by TLC/LC-MS.
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Workup: Cool to room temperature. The product often precipitates as the HCl salt.[2] Filter

and wash with cold ether.

Free Base: If needed, partition between EtOAc and sat. NaHCO₃ to obtain the free base.[2]

Workflow 2: Quality Control Decision Tree
The following diagram illustrates the logic flow for accepting or rejecting a batch based on the

CoA parameters.
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Figure 1: Quality Control Decision Tree for 4-Chloro-2-isopropylquinazoline validation.
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Workflow 3: Reaction Pathway (SNAr Mechanism)
This diagram visualizes the transformation validated in the "Comparative Performance" section.

4-Chloro-2-isopropylquinazoline
(Electrophile)
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(Transition State)
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4-Anilino-2-isopropylquinazoline
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Click to download full resolution via product page

Figure 2: Nucleophilic Aromatic Substitution (SNAr) pathway for scaffold utilization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Evaluation & Comparison Guide: 4-Chloro-2-
isopropylquinazoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1504095#certificate-of-analysis-for-4-chloro-2-
isopropylquinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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